Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

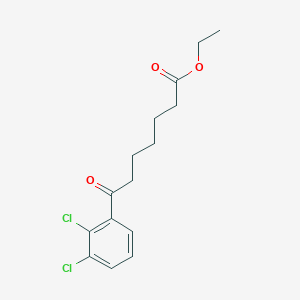

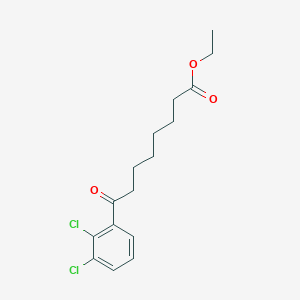

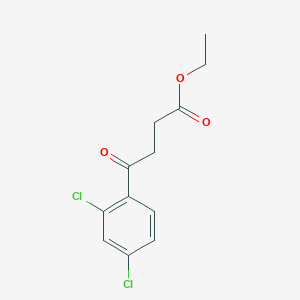

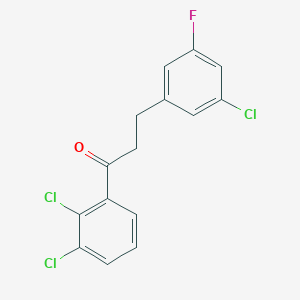

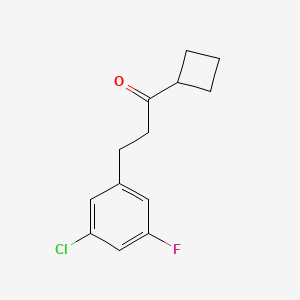

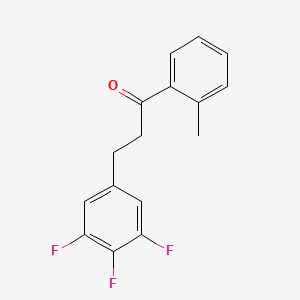

Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a chemical compound with the molecular formula C14H16O3 . It is widely used in scientific research due to its unique structure, which offers various applications, including the synthesis of pharmaceuticals and the development of new materials.

Synthesis Analysis

The synthesis of compounds like this compound often requires complicated synthetic routes . For instance, the diastereocontrolled synthesis of 1,3-Difunctionalized cyclobutanes, an emerging scaffold in medicinal chemistry, typically requires complex methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C14H16O3 . The structure is unique and offers various applications in scientific research.Scientific Research Applications

Synthesis and Reactivity

- Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone is utilized in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers a viable alternative for the synthesis of 1,4-diketones via radicals (Mosca et al., 2001).

- It is also involved in polar [3 + 2] cycloaddition reactions with electrophilically activated carbonyl ylides, leading to the synthesis of spirocyclic dioxolane indolinones (Bentabed-Ababsa et al., 2008).

- The compound plays a role in the study of the beta-scission reaction of tertiary arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups, which influences the stability and fragmentation regioselectivity in organic chemistry (Bietti et al., 2005).

Antimicrobial Activity

- Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, related to this compound, have been synthesized and tested for antimicrobial activity, showing effectiveness against certain microorganisms (Koca et al., 2005).

Interaction with Carbanion Centers

- Research has investigated the interaction of cyclobutylcarbinyl phenyl ketones with adjacent carbanion centers, important in understanding the chemical behavior of such compounds in various reactions (Güven & Peynircioǧlu, 2002).

Catalytic and Synthetic Applications

- Cyclopentyl methyl ether, related to cyclobutyl compounds, is used as a solvent in the synthesis of 1,3-dioxolanes, demonstrating its utility in green chemistry applications (Azzena et al., 2015).

- The compound has been utilized in l-proline-catalyzed direct intermolecular asymmetric aldol reactions, leading to the formation of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, which are important in the synthesis of complex organic molecules (Bernard et al., 2007).

properties

IUPAC Name |

cyclobutyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-3-1-4-10)11-5-2-6-12(9-11)14-16-7-8-17-14/h2,5-6,9-10,14H,1,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLDONLFTMXSJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645091 |

Source

|

| Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-74-5 |

Source

|

| Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.